2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride
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Overview
Description
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-chlorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of 4-chlorobenzyl ketone or 4-chlorobenzoic acid.
Reduction: Formation of 4-(4-chlorophenyl)piperidin-4-ylmethanamine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
- 4-(4-chlorophenyl)piperidin-4-ol
- 2-(piperidin-4-yl)acetonitrile hydrochloride
Uniqueness
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C13H16Cl2N2 |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperidin-4-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C13H15ClN2.ClH/c14-12-3-1-11(2-4-12)13(5-8-15)6-9-16-10-7-13;/h1-4,16H,5-7,9-10H2;1H |
InChI Key |
RKMWJDHVVSAYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC#N)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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